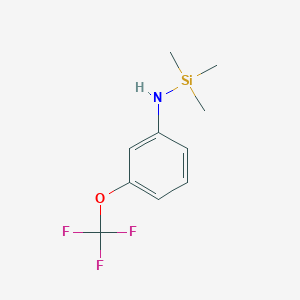

3-Trifluoromethoxy-N-(trimethylsiliyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline has been reported in several studies. One method involves the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol . Another method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation .Molecular Structure Analysis

The molecular structure of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline consists of a trifluoromethoxy group (CF3O-) attached to an aniline (C6H4NH2) molecule. The nitrogen atom in the aniline group is further substituted with a trimethylsilyl group (Si(CH3)3).Scientific Research Applications

Metalation and Electrophilic Trapping

3-Trifluoromethoxy-N-(trimethylsiliyl)aniline undergoes hydrogen/lithium permutation (metalation) with site selectivity influenced by the N-protective group. This enables electrophilic trapping to produce various acids and other compounds, illustrating its potential in organometallic-mediated aniline functionalization (Leroux, Castagnetti, & Schlosser, 2003).

Corrosion Resistance in Epoxy Coatings

This compound contributes to enhanced corrosion resistance in epoxy coatings. The incorporation of aniline trimer functionalized graphene sheets into epoxy matrix significantly improves long-term anti-corrosion ability and local impedance of artificial defects (Ye et al., 2019).

Synthesis of Novel Siliceous Materials

It plays a role in synthesizing novel electroactive silsesquioxane precursors, contributing to the creation of siliceous materials with specific electrochemical behaviors (Guo et al., 2007).

Mechanochemical Conversion to Aryl Trifluoromethyl Ethers

The compound is pivotal in the development of mechanochemical protocols for converting aromatic amines to aryl trifluoromethyl ethers. This method is significant for introducing OCF3 functionality in organic synthesis and medicinal chemistry (Jakubczyk et al., 2022).

Polymerization and Material Properties

Its role in the polymerization of aniline with peroxydisulfate, resulting in different molecular structures and impacting the formation of conducting polyaniline, is significant (Ćirić-Marjanović et al., 2008).

Enhancing Properties of Natural Rubber Composites

The modification of silica particles with derivatives of this compound improves dispersion, mechanical properties, and antidegradation in natural rubber composites, indicating its potential in material science applications (Tunlert et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3-(trifluoromethoxy)-N-trimethylsilylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXSJXKYFOXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)